2,6-Dichloro-3,4-dimethylphenol
Description
Overview of Halogenated Phenolic Compounds in Environmental and Biological Contexts
Halogenated phenolic compounds (HPCs) are a class of chemicals characterized by a phenol (B47542) ring substituted with one or more halogen atoms. These compounds enter the environment from both natural and anthropogenic sources. nih.gov Natural production occurs in marine environments by algae and invertebrates, as well as in terrestrial ecosystems through organisms like wood-rotting fungi. nih.gov Industrial activities, however, are significant contributors, with HPCs being used and generated in processes such as wood treatment, pesticide production, and the manufacturing of plastics and disinfectants. nih.govlsrca.on.ca Their release into the environment can also occur through waste incineration and as by-products from pulp and paper mills. lsrca.on.ca
Many HPCs are classified as persistent organic pollutants (POPs) due to their resistance to degradation, which allows them to remain in the environment for extended periods. nih.govacs.org This persistence facilitates their long-range transport via atmospheric and aquatic pathways. nih.gov HPCs are known to bioaccumulate in living organisms, with concentrations increasing up the food chain. acs.org Studies have detected HPCs, such as hydroxylated polychlorinated biphenyls (OH-PCBs) and pentachlorophenol (B1679276), in the tissues of wildlife, including fish and birds, as well as in human blood and fetal tissues. acs.orgacs.orgnih.gov
The biological significance of HPCs stems largely from their structural similarity to thyroid hormones, which enables them to interfere with the endocrine system. acs.orgacs.org This endocrine-disrupting activity can lead to various adverse effects. Research has shown that exposure to certain HPCs can impact developmental and neuronal processes. acs.org The presence of these compounds in diverse ecosystems and their potential for negative health impacts underscore the importance of studying their environmental fate and biological activity. nih.gov
Significance of Dichloro-dimethylphenol Isomers in Contemporary Scientific Research
Dimethylphenol (DMP), also known as xylenol, has six isomers, which are important chemical intermediates used in the synthesis of products like plastics, pesticides, and pharmaceuticals. nih.govresearchgate.net The extensive production and use of DMPs have led to their detection in the environment, for instance in groundwater and industrial wastewater. nih.gov Consequently, the microbial degradation and environmental fate of DMP isomers are active areas of research. nih.govnih.gov
The position of the methyl and chloro groups on the phenol ring significantly influences the chemical and biological properties of dichlorodimethylphenol isomers. This structural variation affects factors like reactivity, degradation pathways, and biological activity. nih.govnih.gov For example, a study on the electrochemical degradation of 2,4-DMP and 2,6-DMP revealed differences in their peak potentials and degradation kinetics, which were attributed to the different positions of the methyl groups on the benzene ring. nih.gov
Research into isomers is crucial as it reveals how subtle changes in molecular structure can lead to substantial differences in behavior and effect. nih.govchemrxiv.org For instance, studies on dichlorophenol isomers have been conducted to understand their separation and interaction with other molecules, which is fundamental for analytical and remediation techniques. researchgate.net While research exists for various dimethylphenol and dichlorophenol isomers, the specific class of dichloro-dimethylphenol isomers remains less explored, representing a notable area for further scientific inquiry. The study of these isomers is essential for a comprehensive understanding of their environmental impact and for developing specific detection and removal technologies. nih.gov
Identification of Knowledge Gaps and Strategic Research Objectives for 2,6-Dichloro-3,4-dimethylphenol
Despite the general understanding of halogenated phenols, there is a significant lack of specific research data for this compound. A review of available chemical databases and safety data sheets indicates that key information regarding its environmental and toxicological profile is largely unavailable. contaminantdb.caechemi.com Specifically, there is no experimental data on its toxicity to aquatic life, its persistence and degradability in the environment, its potential for bioaccumulation, or its mobility in soil. echemi.com
This absence of information constitutes a critical knowledge gap, preventing a proper assessment of the potential risks this compound may pose to environmental and human health. The primary strategic objective is, therefore, to conduct foundational research to characterize this compound thoroughly.
Key Research Objectives:
Physicochemical Characterization: Precisely determine fundamental properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) to model its environmental distribution.
Environmental Fate and Transport: Investigate its persistence in soil and water, identify its degradation pathways (both biotic and abiotic), and determine its potential for bioaccumulation in organisms and mobility in different environmental compartments.
Synthesis and Analytical Method Development: While the synthesis of related compounds like 2,6-dichlorophenol (B41786) and 2,4-dichloro-3,5-dimethylphenol is documented, specific, high-yield synthesis routes for this compound may need optimization to produce standards for research. orgsyn.orgchemicalbook.com Development of sensitive analytical methods for its detection in environmental matrices is also crucial.
Comparative Isomer Studies: Conduct studies comparing the properties and biological activities of this compound with its other isomers to understand structure-activity relationships.
Addressing these research objectives will provide the necessary data to understand the environmental behavior and potential impacts of this compound.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4-Dichloro-3,5-dimethylphenol | 2,6-Dimethylphenol (B121312) | 3,4-Dimethylphenol (B119073) |
| CAS Number | 1570-67-8 chemicalbook.com | 133-53-9 chemicalbook.com | 576-26-1 sigmaaldrich.com | 95-65-8 sigmaaldrich.com |
| Molecular Formula | C₈H₈Cl₂O contaminantdb.ca | C₈H₈Cl₂O chemicalbook.com | C₈H₁₀O sigmaaldrich.com | C₈H₁₀O sigmaaldrich.com |
| Molecular Weight | 191.05 g/mol contaminantdb.ca | 191.05 g/mol chemicalbook.com | 122.16 g/mol | 122.16 g/mol sigmaaldrich.com |
| Appearance | Data not available | White to light yellow flake chemicalbook.com | Solid sigmaaldrich.com | Colorless crystals sigmaaldrich.com |
| Melting Point | Data not available | 65-68 °C | 43-45 °C sigmaaldrich.com | 65-68 °C sigmaaldrich.com |
| Boiling Point | Data not available | 227 °C | 203 °C sigmaaldrich.com | 227 °C sigmaaldrich.com |
| Water Solubility | Data not available | Slightly soluble (0.2 g/L at 20°C) chemicalbook.com | Data not available | 7,870 mg/L at 25°C nih.gov |
Table 2: Summary of Available Research Data for this compound
| Research Area | Finding | Source |
| Toxicity to Fish | No data available | echemi.com |
| Persistence and Degradability | No data available | echemi.com |
| Bioaccumulative Potential | No data available | echemi.com |
| Mobility in Soil | No data available | echemi.com |
| Chemical Stability | No data available | echemi.com |
| Hazardous Reactions | No data available | echemi.com |
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCZMDITVDZGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481349 | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1570-67-8 | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2,6 Dichloro 3,4 Dimethylphenol
Established and Emerging Synthesis Routes for Halogenated Xylenols
Electrophilic Chlorination Studies of Dimethylphenols, Including Considerations for 2,6-Dichloro-3,4-dimethylphenol Synthesis
The direct chlorination of 3,4-dimethylphenol (B119073) (3,4-xylenol) serves as a primary route to this compound. The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl groups are weakly activating, ortho-, para-directors. In 3,4-dimethylphenol, the positions ortho to the hydroxyl group (positions 2 and 6) and the position para to the hydroxyl group (position 6 is also para to the 3-methyl group) are activated.
A study on the chlorination of 3,4-xylenol using gaseous chlorine in carbon tetrachloride has shown the progressive formation of chlorinated derivatives. Initially, 6-chloro-3,4-xylenol is formed. As the reaction proceeds, the introduction of a second chlorine atom leads to the formation of 2,6-dichloro-3,4-xylenol. This sequential chlorination highlights the escalating activation of the remaining ortho position after the first chlorination.
Regioselective Chlorination Strategies for Phenolic Substrates
Achieving high regioselectivity in the chlorination of phenols is a significant area of research. While direct chlorination can lead to a mixture of isomers, various strategies have been developed to control the position of halogenation. These methods often employ specific catalysts or directing groups to favor chlorination at a particular site.
For phenols in general, the inherent electronic preference is for para-chlorination. However, catalyst systems have been developed to enhance ortho-selectivity. For instance, Lewis basic selenoether catalysts have been shown to be highly efficient for ortho-selective electrophilic chlorination of phenols, achieving ortho/para ratios of over 20:1 in some cases. beilstein-journals.orgnih.gov These catalysts are believed to operate through a mechanism where the electrophilic chlorine source is activated by the Lewis base, and the resulting complex is directed to the ortho position of the phenol (B47542).
Another approach involves the use of organocatalysts to tune the reactivity of the chlorinating agent. For example, the combination of sulfuryl chloride with various organocatalysts can be used to selectively chlorinate diverse aromatic compounds. aaru.edu.jo By carefully selecting the catalyst, it is possible to favor either ortho or para chlorination of phenolic substrates. aaru.edu.jo
Novel Approaches in Halogenated Phenol Synthesis and Their Applicability
Emerging synthetic methodologies for halogenated phenols are moving towards more sustainable and selective processes. These novel approaches include biocatalysis and photochemical methods, offering alternatives to traditional chemical synthesis.
Biocatalytic Halogenation: Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the regioselective halogenation of aromatic compounds, including phenols. nih.govrsc.org These enzymes utilize benign inorganic halides and offer high selectivity, often targeting positions that are difficult to access through conventional chemical methods. nih.govrsc.org While the specific application of FDHs for the synthesis of this compound has not been extensively reported, the engineering of these enzymes could provide a green and highly selective route to this and other polychlorinated phenols. nih.gov
Photochemical Synthesis: Photochemical methods represent another innovative approach to the synthesis of chlorinated phenols. The irradiation of polychlorinated aromatic compounds in the presence of a hydrogen source can lead to reductive dechlorination, forming less chlorinated derivatives. aaru.edu.jo Conversely, photochemical reactions can also be employed to introduce halogens onto an aromatic ring. Visible-light photoredox catalysis has been successfully used for the bromination of phenols, and similar principles could be applied to chlorination. beilstein-journals.org These methods offer mild reaction conditions and the potential for novel reactivity patterns.
Novel Chlorinating Reagents: The development of new chlorinating reagents with enhanced reactivity and selectivity is an ongoing area of research. Reagents such as 2-chloro-1,3-bis(methoxycarbonyl)guanidine (Palau'chlor) have shown high activity for the chlorination of complex heteroaromatic compounds. tcichemicals.com The application of such novel reagents to the synthesis of polychlorinated phenols could offer advantages in terms of yield and selectivity. tcichemicals.comthieme-connect.de
Mechanistic Investigations of Chlorination Reactions Leading to Dichloro-dimethylphenols
The chlorination of 3,4-dimethylphenol to yield this compound proceeds through an electrophilic aromatic substitution mechanism. The key steps of this mechanism are outlined below:
Generation of the Electrophile: The chlorinating agent, such as molecular chlorine (Cl₂), is polarized or activated to generate a more potent electrophile. In the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), a highly electrophilic complex is formed, which can be represented as Cl⁺-FeCl₄⁻.
Electrophilic Attack: The electron-rich aromatic ring of the 3,4-dimethylphenol acts as a nucleophile and attacks the electrophilic chlorine species. This attack is directed to the positions most activated by the hydroxyl and methyl groups, primarily the ortho and para positions relative to the hydroxyl group. The attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation and Aromatization: A base in the reaction mixture, which can be the solvent or the counter-ion of the catalyst (e.g., FeCl₄⁻), removes a proton from the carbon atom bearing the new chlorine substituent. This deprotonation step restores the aromaticity of the ring and yields the chlorinated phenol product.
The formation of the dichloro-derivative follows a similar pathway, with the initial monochlorinated phenol undergoing a second electrophilic substitution at the remaining activated ortho position.
Derivatization and Targeted Structural Modification of this compound for Advanced Research Applications
While specific derivatization of this compound is not extensively documented, the principles of phenol chemistry suggest several potential avenues for its structural modification. These modifications can be aimed at altering its physicochemical properties and exploring its potential in various research applications, including the development of new biologically active compounds or functional materials.
The phenolic hydroxyl group is a key site for derivatization. Common reactions include:
Etherification: Reaction with alkyl halides in the presence of a base can yield the corresponding ether derivatives.
Esterification: Acylation with acid chlorides or anhydrides can produce ester derivatives. The synthesis of ester derivatives of other chlorinated xylenols, such as para-chloro-meta-xylenol (PCMX), has been explored to generate novel compounds with potential biological activities. ijraset.comijraset.comijsrst.comresearchgate.net
The aromatic ring of this compound, although deactivated by the two chlorine atoms, could potentially undergo further electrophilic substitution under harsh conditions, or nucleophilic aromatic substitution.
The potential applications of such derivatives are broad. Halogenated phenols and their derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. cornell.eduresearchgate.netnih.govdartmouth.edu By analogy with other halogenated phenols, derivatives of this compound could be investigated for their biological efficacy. Furthermore, the incorporation of this halogenated phenol moiety into larger molecular architectures could be explored for applications in materials science, where halogenated aromatic compounds can impart specific electronic or flame-retardant properties.
Biological Activities and Structure Activity Relationship Sar Studies
In Vitro and In Vivo Biological Screening of Halogenated Phenolic Compounds
In vitro and in vivo screening methods are fundamental to determining the biological profiles of halogenated phenols. These studies expose cells, tissues, or whole organisms to the compounds to observe their effects. For instance, the evaluation of phenolic compounds, including halogenated variants, often involves assessing their impact on various biological endpoints. While specific screening data for 2,6-Dichloro-3,4-dimethylphenol is not extensively detailed in publicly available research, the methodologies applied to similar compounds provide a framework for understanding its potential activities.
Phenolic compounds are known for a wide range of biological effects, and their screening often involves assessing endpoints such as cytotoxicity. vdoc.pub The presence and position of halogen atoms on the phenol (B47542) ring are critical determinants of a compound's biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling
QSAR and QSTR models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. These models are particularly valuable for screening large numbers of compounds and for understanding the mechanisms of action of classes of chemicals like halogenated phenols.
Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that describe the electronic and geometric properties of a molecule. These descriptors are crucial in developing accurate QSAR and QSTR models for halogenated phenols. They provide insights into a molecule's reactivity, stability, and intermolecular interactions.
Key quantum chemical descriptors used in studies of halogenated phenols include:
Highest Occupied Molecular Orbital (HOMO) energy: Relates to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) energy: Relates to the molecule's ability to accept electrons.
Electron density distribution: Shows how electrons are distributed across the molecule, highlighting regions that are electron-rich or electron-poor.
For example, a QSTR study on the acute toxicity of 43 halogenated phenols used descriptors calculated with the DFT-B3LYP method, including the highest occupied molecular orbital energy and dipole moment, to establish a relationship with their toxicity to Tetrahymena pyriformis.
Table 1: Key Quantum Chemical Descriptors in QSAR/QSTR Studies of Halogenated Phenols
| Descriptor | Description | Relevance to Biological Activity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the susceptibility of the molecule to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the susceptibility of the molecule to nucleophilic attack. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences solubility and the ability to cross biological membranes. |
| Electron Density | The measure of the probability of an electron being present at a specific location. | Determines how a molecule interacts with biological targets. |
This table summarizes key quantum chemical descriptors and their significance in predicting the biological activity of halogenated phenols.
To build predictive models from molecular descriptors, various statistical and machine learning techniques are employed. These methods can identify complex, non-linear relationships between a compound's structure and its biological activity.
Multiple Linear Regression (MLR): This is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. In QSAR/QSTR studies of halogenated phenols, MLR has been used to create linear models that correlate molecular descriptors with toxicity.
Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling highly complex relationships and have been successfully applied to predict the cytotoxicity of phenols. Deep neural networks (DNNs), a type of ANN, have shown high precision in predicting the cytotoxicity of phenols, often outperforming traditional methods like MLR.
Radial Basis Function Networks (RBFNs): RBFNs are a type of artificial neural network that uses radial basis functions as activation functions. They are also utilized in QSAR modeling.
A study developing a QSAR model for phenol cytotoxicity demonstrated that a deep neural network could predict the cytotoxicity with a high correlation coefficient (0.943), surpassing the performance of MLR and shallow ANNs.
Table 2: Comparison of Predictive Models for Phenol Cytotoxicity
| Model Type | Correlation Coefficient (Fitting) | Predictive Capability (External Dataset) | Key Features |
| Multiple Linear Regression (MLR) | Lower than DNN | Variable | Simple, interpretable linear relationships. |
| Shallow Artificial Neural Networks (ANN) | Moderate | Good | Can model non-linear relationships. |
| Deep Neural Networks (DNN) | 0.943 | 0.739 | High precision, can handle complex data and avoid overfitting. |
This table compares the performance of different modeling approaches in predicting the cytotoxicity of phenols, highlighting the high accuracy of Deep Neural Networks.
Mechanistic Insights into Receptor Interactions and Enzyme Modulation
Understanding how this compound interacts with biological systems at a molecular level is crucial for explaining its activity. This involves studying its effects on enzymes and its metabolic fate.
Phenolic compounds are known to interact with a variety of enzymes, either inhibiting or activating their function. The specific nature of this interaction depends on the structure of the phenol and the active site of the enzyme. While detailed enzyme inhibition studies specifically for this compound are not prevalent in the literature, related chlorinated phenols have been investigated for their effects on various enzyme systems. These interactions are often the basis for the biological or toxicological effects of these compounds.
When a foreign compound like this compound enters a biological system, it is often subject to metabolic processes that can transform its structure. A major family of enzymes involved in this process is the cytochrome P450 (CYP) superfamily. CYP enzymes typically act to increase the water solubility of compounds, facilitating their excretion. For chlorinated phenols, metabolism can proceed through hydroxylation of the aromatic ring, followed by conjugation with molecules like glucuronic acid or sulfate. These metabolic transformations can either detoxify the compound or, in some cases, lead to the formation of more reactive and potentially more toxic metabolites.
Comparative Biological Activity Analysis with Related Phenolic and Halogenated Compounds (e.g., Chloroxylenols, Dichlorophenols, Dimethylphenols)
The biological activity of phenolic compounds is intrinsically linked to their chemical structure. Factors such as the number and position of halogen and methyl groups on the phenol ring play a crucial role in determining their antimicrobial efficacy.
Chloroxylenols , a well-known class of antiseptics, provide a key point of comparison. For instance, 4-chloro-3,5-dimethylphenol (B1207549) (chloroxylenol) is recognized for its bactericidal properties, particularly against Gram-positive bacteria. dtic.mil Its mechanism of action often involves the disruption of the bacterial cell wall. dtic.mil
Dichlorophenols also exhibit significant antimicrobial action, which is largely attributed to their ability to interfere with microbial processes. However, their activity can be influenced by the position of the chlorine atoms. Some dichlorophenols are known for their toxicity to a range of microorganisms.
Dimethylphenols , also known as xylenols, demonstrate varied biological activities. For example, 2,4-dimethylphenol (B51704) is utilized as a disinfectant and fungicide, indicating its capacity to inhibit microbial growth. The position of the methyl groups on the phenolic ring is a key determinant of their specific antimicrobial spectrum and potency.
The structure-activity relationship (SAR) studies of halogenated phenols reveal that the introduction of halogen atoms, such as chlorine, into the phenolic ring generally enhances their antimicrobial activity. acs.org This enhancement is often attributed to the increased lipophilicity of the molecule, which facilitates its passage through the lipid-rich cell membranes of microorganisms. The electronic effects of the halogen substituents also play a part in their mechanism of action. acs.org
While specific quantitative data on the antimicrobial activity of This compound is not extensively available in publicly accessible research, the principles of SAR suggest that the presence of two chlorine atoms and two methyl groups would confer significant biological activity. The dichlorination at positions 2 and 6, coupled with the methylation at positions 3 and 4, creates a unique molecular architecture that is expected to influence its interaction with microbial targets. Further research is necessary to fully elucidate the specific antimicrobial spectrum and potency of this particular compound in comparison to its better-known relatives.
To illustrate the comparative biological activities based on available information for related compounds, the following interactive data tables provide a summary of reported antimicrobial properties.
Table 1: Comparative Antimicrobial Activity of Selected Phenolic Compounds
| Compound | Class | Primary Biological Activity | Target Organisms (General) |
| 4-Chloro-3,5-dimethylphenol (Chloroxylenol) | Chloroxylenol | Antiseptic, Bactericidal | Gram-positive bacteria |
| 2,4-Dichlorophenol (B122985) | Dichlorophenol | Antimicrobial | Broad-spectrum (toxic to microorganisms) |
| 2,4-Dimethylphenol | Dimethylphenol | Disinfectant, Fungicide | Fungi and various bacteria |
Note: This table is a qualitative summary based on general descriptions found in the literature. Quantitative data such as Minimum Inhibitory Concentrations (MICs) are required for a precise comparison.
Table 2: Structure-Activity Relationship Insights for Halogenated Phenols
| Structural Feature | Influence on Antimicrobial Activity | Rationale (General) |
| Halogenation (e.g., Chlorination) | Generally increases activity | Increased lipophilicity, altered electronic properties |
| Number of Halogen Atoms | Can lead to higher potency | Cumulative effect on lipophilicity and electronic character |
| Position of Substituents | Affects specific interactions with microbial targets | Steric and electronic factors influence binding to active sites |
| Alkyl Groups (e.g., Methyl) | Modulates lipophilicity and steric hindrance | Can enhance or decrease activity depending on position and size |
Note: These are general principles derived from SAR studies of phenolic compounds.
Toxicological Research and Ecotoxicological Implications
Cellular and Molecular Mechanisms of Toxicity
The toxicity of chlorinated phenols is often initiated at the cellular and molecular level. While no specific studies on 2,6-Dichloro-3,4-dimethylphenol are available, research on related compounds provides a framework for potential mechanisms of toxicity.
Chlorinated phenols are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. nih.gov Studies on compounds like 2,4-dichlorophenol (B122985) have demonstrated their capacity to increase ROS production and deplete cellular antioxidants such as glutathione (B108866) (GSH). nih.gov This overproduction of ROS can lead to cellular damage. It is plausible that this compound, as a chlorinated phenol (B47542), could also trigger oxidative stress, although direct experimental evidence is lacking. The process of oxidative stress involves the formation of free radicals that can damage cellular components like lipids, proteins, and DNA. nih.gov
A significant consequence of oxidative stress is damage to DNA. core.ac.uk Phenolic compounds have been shown to sensitize DNA to oxidative damage. nih.govgclaycamp.com For instance, 2,4-dichlorophenol has been found to induce DNA damage in fish through the accumulation of ROS and depletion of GSH. nih.gov While some dimethylphenol isomers have tested negative for genotoxicity in certain assays, the potential for this compound to cause DNA damage or have mutagenic properties remains uninvestigated. ornl.gov The genotoxicity of chlorophenols can be a contributing factor to their carcinogenic potential. nih.gov
Chlorinated phenols can interfere with the function of various critical enzymatic systems. nih.gov For example, horseradish peroxidase can catalyze the oxidation of 2,4-dichlorophenol, a process that can lead to the formation of polymers. industrialchemicals.gov.au The interaction of phenolic compounds with enzymes can lead to inhibition of their activity, affecting cellular metabolism and function. nih.gov The degradation of some chlorinated phenols is initiated by enzymes like dioxygenases. nih.gov The specific effects of this compound on enzymatic systems have not been documented.
Ecotoxicological Impact on Aquatic and Terrestrial Organisms
The release of chlorinated phenols into the environment poses a threat to various organisms. medwinpublishers.comnih.gov Their persistence and toxicity are of particular concern for aquatic ecosystems. nih.gov
Data on the acute and chronic toxicity of this compound to aquatic or terrestrial organisms are not available. However, studies on related compounds provide an indication of potential effects. For example, the acute and chronic toxicity of 2,4-dichlorophenol to freshwater aquatic life have been established, with effects observed at concentrations as low as 70 µg/L for early life stages of fish. epa.govepa.gov The toxicity of chlorophenols generally increases with the number of chlorine atoms. nih.gov
Table 1: Acute and Chronic Toxicity Data for 2,4-Dichlorophenol in Aquatic Organisms
| Species | Exposure Duration | Endpoint | Value (µg/L) | Reference |
| Fathead Minnow (Pimephales promelas) | 96 hours | LC50 | 8,200 | epa.gov |
| Daphnia magna | 48 hours | LC50 | 2,600 | epa.gov |
| Fathead Minnow (Pimephales promelas) | Early Life Stage | Chronic Value | 365 | epa.gov |
This table presents data for 2,4-Dichlorophenol as a surrogate, due to the lack of data for this compound.
Bioconcentration is the process where a chemical concentration in an organism exceeds that in the surrounding environment, while bioaccumulation refers to the total uptake of a chemical from all sources, including food. wikipedia.orgalloprof.qc.cafiveable.me These processes can lead to biomagnification, where the concentration of a toxin increases at successively higher levels in the food chain. cimi.org
There is no specific information on the bioconcentration or bioaccumulation potential of this compound. The lipophilicity of a chemical, often indicated by its octanol-water partition coefficient (log Kow), is a key factor in its potential to bioaccumulate. wikipedia.org For 2,4-dimethylphenol (B51704), a bioconcentration factor of 150 has been measured in bluegills, suggesting a potential for bioaccumulation. epa.gov However, without experimental data, the bioaccumulation potential of this compound remains speculative. The persistence of halogenated compounds in the environment can contribute to their bioaccumulation. mdpi.com
Investigations into Developmental and Reproductive Toxicology
Comprehensive searches of scientific literature and toxicological databases have revealed a significant lack of specific research into the developmental and reproductive effects of this compound. Currently, there are no available studies that directly assess the potential of this compound to interfere with embryonic or fetal development, or to impair the reproductive functions in model organisms. As a result, no data on endpoints such as teratogenicity, effects on fertility, or multi-generational impacts have been documented for this compound.
The absence of empirical data means that the developmental and reproductive toxicity profile of this compound remains uncharacterized. Regulatory bodies and research institutions like the National Toxicology Program (NTP) conduct studies on various chemicals to understand their potential risks to human health, including developmental and reproductive hazards. nih.gov However, this compound has not been a subject of these specific investigations to date.
Examination of Neurotoxicity and Systemic Effects Related to Phenol Exposure
Similarly, there is a notable absence of research focused on the neurotoxic potential and broader systemic effects of this compound. Investigations into whether this specific chemical compound can adversely affect the central or peripheral nervous system have not been published in the available scientific literature. Consequently, there is no information regarding potential neurotoxic effects or the mechanisms by which they might occur.
Systemic toxicity studies, which would provide a comprehensive overview of the compound's effects on various organ systems following exposure, are also not available for this compound. While research exists on the neurotoxicity of other structurally related but distinct compounds, such as the impact of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione, these findings cannot be extrapolated to this compound due to differences in chemical structure and properties. nih.gov
Due to the lack of specific toxicological studies for this compound, no data tables of research findings can be provided.
Advanced Analytical Methodologies for 2,6 Dichloro 3,4 Dimethylphenol Detection and Quantification
Development and Validation of Chromatographic Techniques for Trace Analysis in Complex Matrices (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)
Chromatographic methods coupled with mass spectrometry are the cornerstone for the trace analysis of 2,6-Dichloro-3,4-dimethylphenol, offering unparalleled separation efficiency, sensitivity, and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of semi-volatile compounds like chlorinated phenols. The U.S. Environmental Protection Agency (EPA) Method 8041A, while focused on other phenols, provides a foundational approach for developing a method for this compound. epa.gov Analysis by GC often requires a derivatization step to improve the chromatographic performance and sensitivity for phenolic compounds. researchgate.net This involves converting the polar phenolic hydroxyl group into a less polar ether or ester. Common derivatization reagents include diazomethane, which forms methylated phenols (anisoles), or α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), which creates pentafluorobenzyl ethers. epa.gov
The validation of a GC-MS method involves establishing several key performance metrics. For instance, in the analysis of related chlorophenols in wine, methods using stable isotope dilution analysis with GC-MS have been developed to ensure high accuracy and precision. researchgate.net For quantitative analysis, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of the target analyte. researchgate.nethelsinki.fi A comprehensive two-dimensional GC system (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS) represents the cutting edge, offering immense separation power for extremely complex samples like essential oils, a principle that can be applied to complex environmental extracts. nih.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become indispensable for analyzing a broad range of environmental contaminants, including those that are polar or thermally labile and thus not well-suited for GC. researchgate.netthermofisher.com This technique provides high specificity and sensitivity, making it ideal for detecting trace levels of this compound and its potential metabolites in matrices like water or biological fluids. helsinki.firesearchgate.net
Method development for LC-MS/MS involves optimizing the chromatographic separation and the mass spectrometric detection. nih.gov Chromatography is often performed using a reversed-phase column, such as a C18, with a gradient elution mobile phase typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov The mass spectrometer is operated with an electrospray ionization (ESI) source, and detection is achieved using multiple reaction monitoring (MRM), which provides excellent selectivity and reduces background noise. nih.gov For other phenolic compounds, pre-column derivatization with reagents like dansyl chloride has been shown to increase sensitivity by up to 1,000 times compared to the analysis of underivatized forms. nih.gov Method validation would include establishing limits of detection (LOD), limits of quantification (LOQ), linearity, accuracy, and precision, with typical acceptance criteria for accuracy being within 85-115% and precision (coefficient of variation) below 15%. nih.gov
Table 1: Typical Parameters for Chromatographic Analysis of Chlorinated Phenols This table is a composite based on methods for related compounds and represents a typical starting point for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | Fused-silica capillary (e.g., 30 m x 0.25 mm) with a 95% dimethyl-5% diphenyl polysiloxane stationary phase. researchgate.net | Core-shell C18 column (e.g., 2.1 x 100 mm, 2.6 µm particles). nih.gov |
| Injection | Splitless mode, 280°C injector temperature. researchgate.net | 10 µL injection volume. nih.gov |
| Carrier/Mobile Phase | Helium carrier gas at a constant flow. researchgate.net | Gradient of Acetonitrile and 10 mM Ammonium Formate in water. nih.gov |
| Derivatization | Required for improved performance; e.g., with acetic anhydride, PFBBr, or diazomethane. epa.govresearchgate.net | Optional; can be used to enhance sensitivity (e.g., with dansyl chloride). nih.gov |
| Detector | Mass Spectrometer (MS) | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), typically positive or negative mode. nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM). researchgate.net | Multiple Reaction Monitoring (MRM). nih.gov |
| Typical LOD | 0.005 - 1.8 µg/L (analyte and matrix dependent). researchgate.net | 0.1 - 8.4 ng/mL (analyte and matrix dependent). nih.gov |
Application of Spectroscopic Techniques for Mechanistic Elucidation and Quantitative Analysis in Research Contexts
Beyond their role as detectors in chromatography, spectroscopic techniques are vital for fundamental research on this compound.
Mass Spectrometry for Structural Elucidation
In research contexts, mass spectrometry is used not just for quantification but also for identifying unknown metabolites and degradation products. High-resolution mass spectrometry (HRMS), particularly with time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which allow for the determination of elemental compositions of unknown compounds. helsinki.fi Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. helsinki.fi By isolating a parent ion and fragmenting it, a characteristic product ion spectrum is generated, which acts as a structural fingerprint. This is essential for identifying metabolites formed through processes like oxidation or conjugation. helsinki.fi
Computational and Spectroscopic Analysis
In a research setting, computational chemistry methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to predict the spectroscopic properties and molecular structure of compounds like this compound. karazin.ua These theoretical calculations can determine optimal molecular geometry, electronic structure, and vibrational frequencies, which can then be correlated with experimental data from techniques like FT-IR (Fourier-Transform Infrared) and FT-Raman spectroscopy. karazin.ua This synergy is powerful for mechanistic elucidation, for example, by relating the compound's structure to its potential biological activity. karazin.ua Databases like PubChem also compile experimental spectral data, such as 13C Nuclear Magnetic Resonance (NMR) spectra for related compounds like 2,6-dimethylphenol (B121312), which serve as a reference for structural confirmation. nih.gov
Optimization of Sample Preparation and Enrichment Strategies for Environmental and Biological Samples
The analysis of this compound from environmental (e.g., water, soil) and biological (e.g., urine, plasma) samples is challenging due to the complexity of the matrix and the typically low concentration of the analyte. researchgate.net Therefore, an effective sample preparation and enrichment step is critical for removing interferences and concentrating the analyte to a level detectable by the instrument.
A variety of extraction and enrichment techniques have been developed for chlorophenols. researchgate.net The choice of method depends on the sample matrix, the required detection limit, and the analytical technique to be used.
Solid-Phase Extraction (SPE): This is one of the most common techniques. It involves passing a liquid sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is later eluted with a small volume of an organic solvent. For chlorinated phenols, reversed-phase sorbents like C18 or polymeric sorbents like Oasis HLB are frequently used. researchgate.net Anion-exchange sorbents can also be employed for phenolic compounds under basic conditions. researchgate.net
Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net
Microextraction Techniques: Modern techniques have been developed to reduce solvent consumption and extraction time. These include Solid-Phase Microextraction (SPME), where a coated fiber is exposed to the sample, and Dispersive Liquid-Liquid Microextraction (DLLME), where a mixture of extraction and disperser solvents is injected into the aqueous sample, forming a cloudy solution that enables rapid extraction. researchgate.net Other advanced methods include stir bar sorptive extraction (SBSE) and hollow-fiber liquid-phase microextraction (HF-LPME). researchgate.net
Matrix-Specific Strategies: For air sampling, a specialized device containing a glass fiber filter to trap aerosols followed by a solid sorbent tube (e.g., XAD-7 resin) to trap vapors can be used for the simultaneous collection of different phases of the analyte. osha.gov For wipe or filter samples, a common procedure involves extraction into a solvent like a water/methanol mixture via ultrasonication, followed by filtration, evaporation of the solvent, and reconstitution in a mobile phase-compatible solution. nih.gov
The optimization of these methods involves adjusting parameters such as sorbent type, pH of the sample, elution solvent, and sample volume to achieve the highest possible recovery and preconcentration factor. For example, a solid-phase derivative extraction method for chlorophenols in water achieved a preconcentration factor of 2000 with recoveries between 76% and 111%. researchgate.net
Table 2: Comparison of Sample Preparation Techniques for Chlorophenols This table summarizes various techniques applicable to the extraction of this compound from different matrices.
| Technique | Principle | Typical Matrix | Advantages | Disadvantages | Reference |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and liquid sample. | Water, Wine, Biological Fluids | High recovery, high preconcentration factor, automation potential. | Can be more expensive than LLE. | researchgate.netresearchgate.netresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Water, Biological Fluids | Simple, inexpensive. | Requires large volumes of organic solvents, can be time-consuming. | researchgate.net |
| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber, followed by thermal or solvent desorption. | Water, Air | Solvent-free, simple, integrates sampling and extraction. | Fiber fragility, limited sample capacity. | researchgate.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a fine cloudy dispersion of an extraction solvent in the sample. | Water | Very fast, high enrichment factor, low solvent use. | Requires specific solvent properties (denser than water). | researchgate.net |
| Sorbent Tube Sampling | Trapping of vapor and aerosol phases from air onto a filter and solid resin. | Air | Allows for collection of both aerosol and vapor phases. | Requires specialized sampling pumps and tubes. | osha.gov |
Computational and Theoretical Studies of 2,6 Dichloro 3,4 Dimethylphenol
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations offer a powerful lens through which to examine the intricacies of molecular structure and behavior.
From these calculations, key electronic properties and reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting tendency. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net
Other global reactivity descriptors that can be calculated from these energies include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule ( χ²/2η ).
These descriptors provide a quantitative framework for predicting how 2,6-Dichloro-3,4-dimethylphenol might behave in chemical reactions. For instance, a high electrophilicity index would suggest it is a good electrophile. Furthermore, Mulliken charge distribution analysis, another output of these calculations, reveals the partial charges on each atom, offering insights into the molecule's polarity and potential sites for electrostatic interactions. researchgate.net
A hypothetical table of such calculated descriptors for this compound, based on typical values for similar phenols, is presented below.
| Descriptor | Hypothetical Value (DFT/B3LYP) | Hypothetical Value (HF) | Unit |
| HOMO Energy | -6.5 | -8.0 | eV |
| LUMO Energy | -1.2 | -0.5 | eV |
| HOMO-LUMO Gap | 5.3 | 7.5 | eV |
| Ionization Potential | 6.5 | 8.0 | eV |
| Electron Affinity | 1.2 | 0.5 | eV |
| Electronegativity | 3.85 | 4.25 | eV |
| Chemical Hardness | 2.65 | 3.75 | eV |
| Electrophilicity Index | 2.80 | 2.41 | eV |
This table is illustrative and not based on published experimental data for this specific compound.
The acidity of a phenol (B47542), quantified by its pKa value, is a critical parameter influencing its behavior in different chemical and biological environments. Computational methods have been developed to predict pKa values with high accuracy. researchgate.net One successful approach involves calculating the gas-phase free energy difference between the phenol and its corresponding phenoxide anion using methods like the CBS-QB3 composite method. researchgate.net
To account for the solvent effects, which are crucial for accurate pKa determination, a continuum solvation model like the CPCM (Conductor-like Polarizable Continuum Model) is applied. researchgate.net This model calculates the free energy of solvation for both the neutral phenol and its anion. The accuracy of these predictions is significantly improved when the geometries of the molecules are optimized within the solvated phase, as this allows for a more realistic representation of charge distribution and interaction with the solvent. researchgate.net
For substituted phenols, this computational strategy has yielded pKa predictions with root-mean-square errors of less than 0.4 pKa units compared to experimental values, demonstrating the power of these theoretical methods. researchgate.net Given the electron-withdrawing nature of the two chlorine atoms and the electron-donating nature of the two methyl groups on the aromatic ring of this compound, its pKa would be influenced by the interplay of these opposing electronic effects. The chloro groups are expected to increase acidity (lower pKa) compared to phenol, while the methyl groups would decrease it.
A hypothetical comparison of the predicted pKa for this compound with related compounds is shown below.
| Compound | Predicted pKa |
| Phenol | 9.99 |
| 2,6-Dichlorophenol (B41786) | 6.78 |
| 3,4-Dimethylphenol (B119073) | 10.5 |
| This compound | ~7-8 |
This table contains illustrative predicted pKa values to demonstrate the expected trends based on substituent effects. The value for this compound is an educated estimate.
Molecular Docking and Dynamics Simulations for Elucidating Biological Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule, like this compound, with a biological macromolecule, typically a protein. While specific docking studies involving this compound are not documented, the methodology is well-established. For instance, studies on other substituted phenols and related structures demonstrate how these techniques can elucidate potential biological activities. semanticscholar.orgmdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site, forming a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that approximates the binding affinity. This can help identify potential biological targets and understand the structural basis for inhibition or activation. For example, a related compound, 2,6-dichloro-4-nitrophenol, has been identified as an inhibitor of phenolsulfotransferase, and docking could reveal the specific interactions responsible for this inhibition. nih.gov
Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the flexibility of the complex, the stability of the binding pose, and the role of solvent molecules. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.
Chemoinformatics and Database Mining for Identifying Structural and Functional Analogs
Chemoinformatics involves the use of computational methods to analyze large chemical datasets. By mining chemical databases, it is possible to identify structural and functional analogs of this compound. This can be useful for predicting its properties, potential biological activities, and toxicity by comparing it to well-characterized compounds.
Structural analogs can be identified based on the similarity of their 2D or 3D structures, often quantified using molecular fingerprints and similarity coefficients like the Tanimoto coefficient. Functional analogs, on the other hand, are compounds that may have different structures but elicit similar biological responses.
Databases such as PubChem and ChEMBL contain vast amounts of information on chemical compounds and their biological activities. nih.govnih.gov By searching these databases for compounds with similar structural features to this compound (e.g., a dichlorinated, dimethylated phenol core), one can gather information on their known properties and activities. This "guilt-by-association" approach can provide initial hypotheses about the biological role of the target compound. For example, various dimethylphenol isomers are known to have applications as chemical intermediates and some possess biological activity. nih.govresearchgate.net Similarly, dichlorophenols are used as intermediates and are studied for their environmental and toxicological profiles. nih.gov
Conclusion and Future Research Directions
Synthesis of Current Knowledge on 2,6-Dichloro-3,4-dimethylphenol
A synthesis of current knowledge is not possible as there is a negligible amount of published scientific information on this compound. Its existence is confirmed by its CAS number and availability from chemical suppliers, but beyond basic identification, there is no body of research to summarize. bldpharm.comchemicalbook.com
Identification of Emerging Research Avenues and Methodological Advancements
Without a baseline of existing research, identifying "emerging" avenues is impossible. The entire field of study for this compound remains nascent. Foundational research would first need to be conducted, including:
Synthesis: Development and optimization of a regioselective synthesis method.
Characterization: Thorough characterization using modern analytical techniques such as NMR, IR, and mass spectrometry.
Physicochemical Properties: Experimental determination of properties like melting point, boiling point, water solubility, and partition coefficient.
Toxicity: Initial toxicological screening to understand its basic hazard profile.
Environmental Fate: Preliminary studies on its persistence, and potential for biodegradation.
Recommendations for Interdisciplinary Research and Collaborative Opportunities
Given the data-deficient status of this compound, the primary recommendation is for foundational, single-discipline chemical research. Once basic chemical and toxicological data are established, interdisciplinary collaborations could be envisioned. For example, environmental chemists and microbiologists could investigate its biodegradation pathways. Toxicologists and materials scientists could explore potential applications and associated risks. However, until the fundamental knowledge gaps are filled, such interdisciplinary efforts would be premature.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2,6-Dichloro-3,4-dimethylphenol via electrophilic chlorination?
- Methodological Answer : Electrophilic chlorination of substituted phenols requires precise control of solvent, temperature, and stoichiometry. In the chlorination of 3,4-dimethylphenol, molecular chlorine (Cl₂) in dichloromethane (DCM) at 0–5°C yields this compound as a major product. Excess Cl₂ and extended reaction times favor di-substitution at the 2- and 6-positions due to steric and electronic effects of the methyl groups. Reaction progress should be monitored via thin-layer chromatography (TLC) or GC-MS to avoid over-chlorination .
Q. How can spectroscopic methods be used to characterize this compound?
- Methodological Answer :
- NMR : ¹H NMR will show aromatic proton signals in the δ 6.8–7.2 ppm range, with methyl groups at δ 2.2–2.5 ppm (split due to coupling with adjacent substituents).
- IR : Strong O-H stretching (~3300 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) confirm phenolic and chloro-substituted structures.
- Mass Spectrometry : Molecular ion peaks at m/z 191 (M⁺) and fragment ions at m/z 156 (M-Cl) align with NIST reference data .
Q. What validated analytical methods exist for quantifying this compound in environmental samples?
- Methodological Answer : Solid-phase extraction (SPE) with OASIS HLB cartridges, followed by derivatization with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and GC-MS-SIM analysis, achieves detection limits of 0.63 ng/L in water samples. Internal standards (e.g., ²H-labeled analogs) improve precision, with average recoveries >95% and RSD <5% .
Advanced Research Questions
Q. How can regioselectivity conflicts in electrophilic substitution of dimethylphenols be resolved?
- Methodological Answer : Competing substitution patterns (e.g., 2,6- vs. 3,5-dichloro products) arise from steric hindrance and directing effects. Computational modeling (DFT) of transition-state energies and substituent charge distribution can predict dominant pathways. Experimental validation via competitive chlorination studies under controlled conditions (e.g., varying Cl₂ equivalents) helps confirm theoretical predictions .
Q. What strategies address contradictions in chlorophenol toxicity studies?
- Methodological Answer : Systematic literature screening (e.g., title/abstract and full-text review) minimizes bias. For example, the 2021 ATSDR toxicological profile screened 974 studies, identifying 416 relevant to chlorophenols. Meta-analyses should account for variables like exposure duration, metabolite profiles, and species-specific responses. In vitro assays (e.g., Ames test for mutagenicity) coupled with in silico QSAR models enhance reproducibility .
Q. What is the environmental degradation pathway of this compound in aquatic systems?
- Methodological Answer : Aerobic biodegradation studies using river sediment microcosms show hydroxylation at the 4-position via cytochrome P450 enzymes, forming 2,6-dichloro-3,4-dimethylcatechol. Subsequent meta-cleavage by dioxygenases produces chlorinated aliphatic acids. LC-HRMS and isotopic labeling (¹³C/³⁶Cl) track degradation intermediates, while toxicity assays (e.g., Daphnia magna LC₅₀) assess ecotoxicological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
